N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride
Description
N-(2-Hydroxyethyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group at the 4-position of the piperidine ring. The substituent on the amide nitrogen is a 2-hydroxyethyl group, and the molecule exists as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is primarily utilized in industrial and scientific research, particularly as a building block in medicinal chemistry and drug discovery .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRMSGHPFYBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-97-8 | |
| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine with ethylene oxide to introduce the hydroxyethyl group. This is followed by the introduction of the carboxamide group through the reaction with a suitable carboxylic acid derivative. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium complexes can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)piperidine-4-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)piperidine-4-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research:
1. Chemistry:
- Building Block for Synthesis: It serves as a fundamental building block in the synthesis of more complex molecules, particularly in organic chemistry.
- Reactivity Studies: The compound can undergo various chemical reactions such as oxidation and substitution, making it useful for studying reaction mechanisms.
2. Biology:
- Biological Activity: Research indicates that N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride interacts with specific enzymes and receptors, influencing biological processes.
- In Vitro Studies: Significant biological activity has been observed against various cancer cell lines, with IC50 values indicating its potential as an anti-cancer agent.
3. Medicine:
- Therapeutic Potential: Ongoing research explores its application in drug development, particularly for conditions involving neurotransmitter imbalances.
- Neurotransmitter Interaction: The compound shows moderate to high affinity for dopamine and norepinephrine transporters, suggesting potential uses in treating mood disorders.
In Vitro Activity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induced apoptosis |
| K562 | 4.5 | Significant cytotoxicity |
The results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in liver cancer cells through specific kinase inhibition (VEGFR-2, ERK-2, Abl-1) .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes. The hydroxyethyl and carboxamide groups play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on similar compounds.
Key Observations:
- Hydrophilicity vs. Lipophilicity: The target compound’s 2-hydroxyethyl group provides moderate hydrophilicity, whereas analogs with aromatic substituents (e.g., 4-methoxyphenyl, 3-cyanophenyl) exhibit higher lipophilicity, impacting membrane permeability and bioavailability.
- Steric Effects : Bulkier substituents (e.g., 2-hydroxy-1,1-dimethylethyl) may hinder interactions with biological targets compared to smaller groups like 2-hydroxyethyl .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) or electronegative atoms (e.g., fluorine in ) modulate electronic properties, influencing binding kinetics and metabolic stability.
Antiviral Potential:
Piperidine-4-carboxamide derivatives are explored as SARS-CoV-2 inhibitors. For example, compounds with naphthyl and fluorobenzyl substituents (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) demonstrated inhibitory activity against viral proteases . The target compound’s simpler hydroxyethyl group may lack the steric bulk required for strong enzyme inhibition, highlighting the importance of aromatic moieties in antiviral design.
Biological Activity
N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to interact with trace amine-associated receptors (TAARs), which are involved in neurotransmission and may influence mood and behavior. The compound's structure allows it to modulate signaling pathways that are crucial for cellular communication.
Biochemical Pathways:
- Enzyme Interaction: The compound is known to interact with serine proteases, which play roles in various physiological processes, including blood coagulation and inflammation.
- Gene Expression Modulation: It has been observed to affect gene expression by altering signaling pathways, which can lead to changes in cellular metabolism and function.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable solubility profiles, enhancing its potential for therapeutic use. Its absorption and distribution within biological systems are influenced by its interactions with transport proteins and cellular membranes. The compound undergoes phase I and phase II metabolic processes, leading to the formation of various metabolites that may exhibit distinct biological activities.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating various conditions:
- Inhibition of Cancer Cell Proliferation:
-
Multi-target Effects:
- Research has indicated that similar piperidine derivatives can inhibit multiple kinases such as VEGFR-2, ERK-2, and Abl-1, which are critical targets in cancer therapy due to their roles in tumor growth and metastasis . The multitargeting capability enhances the therapeutic potential of these compounds.
-
Neuroprotective Properties:
- Studies have explored the neuroprotective effects of piperidine derivatives like this compound. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition may lead to increased levels of acetylcholine, potentially improving cognitive function.
Summary of Biological Activities
| Activity | Target | IC50/Effect |
|---|---|---|
| Anti-cancer | HepG2 cells | 11.3 μM |
| Multi-target kinase inhibition | VEGFR-2, ERK-2, Abl-1 | Significant inhibition |
| Neuroprotection | AChE/BuChE | Inhibition observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using hydroxyethyl groups via reactions with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane gradients). Purity ≥98% can be confirmed via HPLC (C18 column, UV detection at 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to OSHA and GHS guidelines:
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm piperidine ring conformation and hydroxyethyl/carboxamide substituents .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) .
- X-ray crystallography : For absolute configuration determination, as demonstrated in related piperidine-carboxamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology :
- Perform systematic solubility studies using USP/Ph.Eur. buffers (pH 1–10) and polar aprotic solvents (DMF, DMSO).
- Use dynamic light scattering (DLS) to assess aggregation tendencies.
- Cross-reference with thermodynamic solubility models (e.g., Hansen solubility parameters) to identify outliers caused by polymorphic variations .
Q. What experimental design strategies are effective for studying the compound’s stability under accelerated degradation conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Monitor degradation products via UPLC-MS/MS.
- Kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Note: Hydrolysis of the carboxamide group is a critical degradation pathway; buffer selection (e.g., phosphate vs. acetate) may influence rates .
Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays while minimizing false positives?
- Methodology :
- Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding.
- Include counter-screens against related enzymes (e.g., other piperidine-targeting proteases) to assess selectivity.
- Control for nonspecific interactions by adding detergent (e.g., 0.01% Tween-20) or competitive inhibitors .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodology :
- Optimize reaction stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading).
- Implement inline PAT tools (FTIR, Raman spectroscopy) for real-time monitoring.
- Purify via preparative HPLC with trifluoroacetic acid as an ion-pairing agent to enhance reproducibility .
Data Interpretation & Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s logP values?
- Methodology :
- Compare experimental logP (shake-flask method, octanol/water partitioning) with computational models (e.g., ChemAxon, Schrodinger QikProp).
- Adjust for ionization effects (pKa correction via potentiometric titration).
- Validate with alternative methods (e.g., HPLC retention time correlation) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
